molecular formula C8H16O B1606179 4,4-Dimethyl-2-methylene-1-pentanol CAS No. 4379-17-3

4,4-Dimethyl-2-methylene-1-pentanol

Cat. No.: B1606179
CAS No.: 4379-17-3
M. Wt: 128.21 g/mol
InChI Key: SSTMSMYLTOSLSY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-methylene-1-pentanol is an organic compound with the molecular formula C8H16O. It is a rare and unique chemical that is primarily used in early discovery research. The compound is characterized by its linear structure and the presence of a methylene group attached to a pentanol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-methylene-1-pentanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-pentanone with a suitable reducing agent to yield the desired alcohol . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply if industrial production were to be undertaken .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-methylene-1-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4-dimethyl-2-pentanone, while reduction could produce various alcohol derivatives .

Scientific Research Applications

4,4-Dimethyl-2-methylene-1-pentanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-methylene-1-pentanol involves its interaction with various molecular targets. The methylene group allows for versatile chemical reactions, making it a valuable intermediate in organic synthesis. The pathways involved often include nucleophilic addition or substitution, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-methylene-1-pentanol is unique due to the presence of the methylene group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4,4-dimethyl-2-methylidenepentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h9H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTMSMYLTOSLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195937
Record name 2-Propen-1-ol, beta-neopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4379-17-3
Record name 4,4-Dimethyl-2-methylene-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Neopentylallyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-ol, beta-neopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ME1ZD091S
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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